molecular formula C15H17NO6S B5782274 ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate

ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B5782274
M. Wt: 339.4 g/mol
InChI Key: AZEJGBIKYDXZPQ-UHFFFAOYSA-N
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Description

Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate, also known as EFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFA is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate has been found to have potential applications in various fields of scientific research. It has been reported to have anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, this compound has been reported to have antifungal activity against different fungal strains.

Mechanism of Action

The mechanism of action of ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of genes involved in cancer cell survival. This compound has also been found to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate has several advantages as a potential drug candidate. It has been found to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations, such as its low solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and to improve its stability and solubility for use in clinical trials.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to explore its potential as a therapeutic agent.

Synthesis Methods

Ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate can be synthesized using different methods, such as the reaction of 4-hydroxyphenylacetic acid with 2-furylmethylamine followed by the reaction with chlorosulfonic acid and subsequent reaction with ethyl alcohol. Another method involves the reaction of 4-chlorophenylacetic acid with 2-furylmethylamine, followed by the reaction with sodium ethoxide and ethyl chloroacetate. These methods have been reported in the literature, and the purity and yield of this compound have been analyzed using various spectroscopic techniques.

properties

IUPAC Name

ethyl 2-[4-(furan-2-ylmethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-2-20-15(17)11-22-12-5-7-14(8-6-12)23(18,19)16-10-13-4-3-9-21-13/h3-9,16H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEJGBIKYDXZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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